4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine is a chemical compound that features a pyrazole ring substituted with a methoxyphenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-methoxyphenylhydrazine with trifluoromethyl ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxyphenyl group can influence its electronic properties. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl(trifluoromethyl) ketone
- 4-Methoxyphenylacetic acid
- Tetrakis(4-methoxyphenyl)ethylene
Uniqueness
4-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine is unique due to the presence of both a methoxyphenyl group and a trifluoromethyl group on the pyrazole ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H10F3N3O |
---|---|
Molecular Weight |
257.21 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H10F3N3O/c1-18-7-4-2-6(3-5-7)8-9(11(12,13)14)16-17-10(8)15/h2-5H,1H3,(H3,15,16,17) |
InChI Key |
FDWDNYXEOIYCQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.